Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate
Description
Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate is a synthetic ester compound characterized by a central phenyl ring substituted with a 2-acetyl-4-methylphenoxy group and a methyl propanoate moiety.
Properties
Molecular Formula |
C19H20O4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
methyl 2-[4-(2-acetyl-4-methylphenoxy)phenyl]propanoate |
InChI |
InChI=1S/C19H20O4/c1-12-5-10-18(17(11-12)14(3)20)23-16-8-6-15(7-9-16)13(2)19(21)22-4/h5-11,13H,1-4H3 |
InChI Key |
URJFTQAYJRLWEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(C)C(=O)OC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate typically involves the esterification of 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste generation .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenoxy compound, which can then interact with cellular targets to exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Substituent Effects on Reactivity and Bioactivity Bromine (): The bromomethyl group in Methyl 2-[4-(bromomethyl)phenyl]propanoate facilitates synthetic modifications (e.g., Suzuki couplings), making it a versatile intermediate. Thiazole-Amino (): The thiazole ring in (S)-Methyl 2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoate derivatives is critical for antimycobacterial activity, with IC₅₀ values in the micromolar range against Mycobacterium tuberculosis.
Ester Group Variations Ethyl vs. Methyl Esters: Ethyl esters (e.g., ) generally exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance, prolonging plasma half-life. Hydrochloride Salt (): The hydrochloride form of Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate improves aqueous solubility (>50 mg/mL), crucial for parenteral formulations.
Biological Activity Correlations Antimycobacterial Activity (): Thiazole-containing analogs show targeted inhibition of mycobacterial enzymes, while acetyl-methylphenoxy derivatives (target compound) may lack this specificity due to absence of heterocyclic motifs. Pharmaceutical Impurities (): Methyl 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate, a Loxoprofen impurity, highlights the importance of steric effects in metabolic pathways, as cyclopentyl groups may resist oxidative degradation compared to acetyl groups.
Synthetic Utility Bromine as a Synthetic Handle (): Bromomethyl-substituted analogs are pivotal in cross-coupling reactions, enabling diversification of the phenylpropanoate scaffold. Patent Applications (): Complex trifluoromethyl-pyrimidine derivatives in EP 4 374 877 A2 suggest that the target compound’s acetyl-methylphenoxy group could be modified for kinase inhibition or antiviral applications.
Biological Activity
Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate is a compound of significant interest in the fields of chemistry and biology due to its diverse potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C19H20O4
- Molecular Weight : 312.37 g/mol
- CAS Number : 78490-39-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The ester group in the compound can undergo hydrolysis, releasing the active phenoxy compound, which may interact with cellular receptors or enzymes. This interaction can modulate various biochemical pathways, resulting in anti-inflammatory and antioxidant effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : this compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators.
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models.
- Enzyme Inhibition : It is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development .
Case Studies and Research Findings
-
Anti-inflammatory Effects :
- A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The reduction was measured using serum levels of TNF-alpha and IL-6, indicating a robust anti-inflammatory response.
- Antioxidant Activity :
-
Enzyme Interaction Studies :
- Research focusing on the compound's interaction with various enzymes indicated that it could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition was confirmed through enzyme kinetics studies, suggesting potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anti-inflammatory Activity | Antioxidant Capacity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | High | COX Inhibitor |
| Methyl 2-(4-chlorophenoxy)propanoate | Moderate | Moderate | Weak |
| Methyl 2-(4-bromophenoxy)propanoate | Low | Low | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
